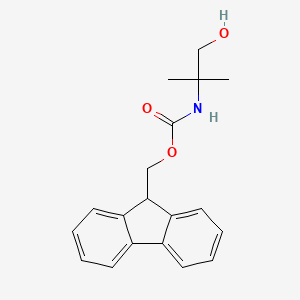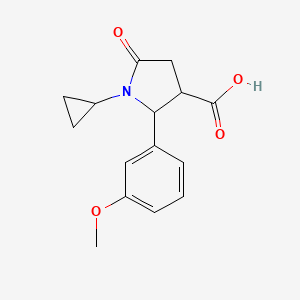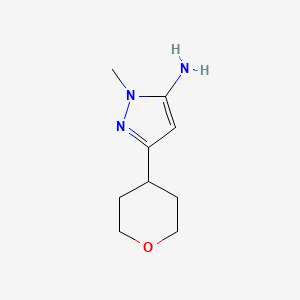![molecular formula C8H6F3N3 B1445299 3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-5-胺 CAS No. 1186501-73-4](/img/structure/B1445299.png)
3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-5-胺
描述
Trifluoromethylpyridine derivatives, which “3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine” seems to be a part of, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions .Physical and Chemical Properties Analysis
Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
农药工业应用
3-(三氟甲基)-1H-吡咯并[2,3-b]吡啶-5-胺: 衍生物在农药工业中得到广泛应用。它们作为作物保护活性成分的关键结构单元。特别是三氟甲基吡啶(TFMP)部分,因其在合成保护作物免受害虫侵害的化合物中的作用而受到重视。 例如,氟草烟酯丁酯,一种 TFMP 衍生物,是第一个被推向市场的,此后,已命名了 20 多种新的含 TFMP 的农用化学品 .
制药工业应用
在制药领域,几种 TFMP 衍生物已被批准使用,还有更多正在进行临床试验。 氟原子赋予的独特理化性质,结合吡啶部分的特性,共同促成了这些化合物的生物活性 .
化学中间体的合成
TFMP 衍生物在化学中间体的合成中也至关重要。例如,2,3-二氯-5-(三氟甲基)-吡啶是一种高需求的中间体,用于合成多种作物保护产品。 对这类中间体的需求强调了 TFMP 衍生物在合成各种农药中的重要性 .
气相反应应用
TFMP 部分参与气相反应,气相反应在合成各种有机化合物中必不可少。 与其他方法相比,这些反应通常产生更好的结果,并且可以在不太严格的条件下进行,这使得它们适合于工业应用的放大 .
发现化学中的新应用
在有机化合物中加入氟原子已导致发现化学的重大进展。 由于其独特的性质,预计 TFMP 衍生物会发现许多新的应用,这可能导致开发新的功能材料和其他创新产品 .
作用机制
Target of Action
It’s known that similar compounds act as reactants in the synthesis of novel molecules, such as imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are inhibitors of ns5b in potential treatment of hepititis c .
Biochemical Pathways
It’s known that similar compounds inhibit the ns5b protein, which plays a crucial role in the replication of the hepatitis c virus .
Pharmacokinetics
It’s known that the compound has a boiling point of 205°c and a density of 14650 (estimate), which may influence its bioavailability .
Result of Action
It’s known that similar compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
未来方向
生化分析
Biochemical Properties
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine plays a crucial role in biochemical reactions due to its unique structural properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable component in drug design and development. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinase enzymes, modulating their activity and affecting downstream signaling pathways . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy.
Cellular Effects
The effects of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine impacts cellular metabolism by inhibiting certain metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. The compound’s trifluoromethyl group enhances its binding affinity and specificity, allowing it to effectively inhibit or activate target enzymes . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can induce sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes . At high doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound has been shown to inhibit key metabolic enzymes, such as cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can affect the levels of certain metabolites, such as glucose and lipids, by modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is essential for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications . These localization signals ensure that 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine reaches its intended targets and exerts its effects in the appropriate cellular context. Additionally, the compound’s activity can be modulated by its subcellular localization, with different effects observed in different compartments .
属性
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-14-7-5(6)1-4(12)2-13-7/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJMMBIENNOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218188 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186501-73-4 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186501-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)
![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)


![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)


